
3,5,7-Trihydroxy-6,8-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trihydroxy-6,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of naturally occurring compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and anticancer properties . This particular compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-6,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids. One method involves the demethylation of 3-hydroxy-5,7,8-trimethoxyflavones using anhydrous aluminum bromide in acetonitrile, followed by hydrolysis with potassium carbonate in methanol . Another approach includes the use of tosylates and mesylates for selective cleavage and subsequent conversion to the desired flavone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trihydroxy-6,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the flavone structure, leading to the formation of dihydroflavones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavones. Substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Mechanism of Action
The mechanism of action of 3,5,7-Trihydroxy-6,8-dimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Tricin (5,7,4′-Trihydroxy-3′,5′-dimethoxyflavone): Similar in structure but with different hydroxyl and methoxy group positions.
Baicalein (5,6,7-Trihydroxyflavone): Lacks methoxy groups but has similar hydroxylation patterns.
Apigenin (5,7,4′-Trihydroxyflavone): Lacks methoxy groups and has a different substitution pattern.
Uniqueness
3,5,7-Trihydroxy-6,8-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities and chemical reactivity. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
33183-51-6 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
3,5,7-trihydroxy-6,8-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-11(19)9-10(18)12(20)14(8-6-4-3-5-7-8)24-15(9)17(23-2)13(16)21/h3-7,19-21H,1-2H3 |
InChI Key |
OAFYQEVUFFOPBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


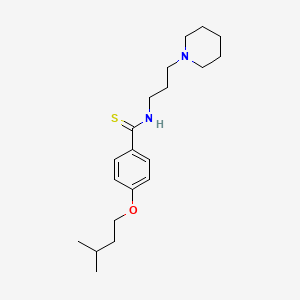
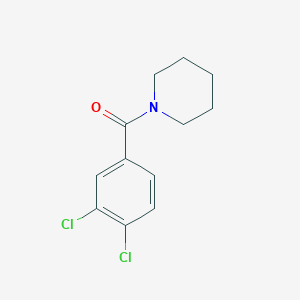
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

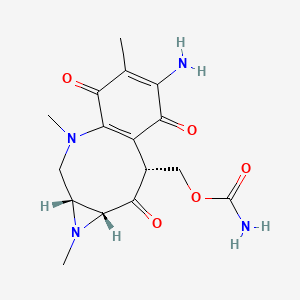
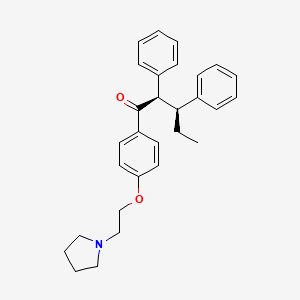
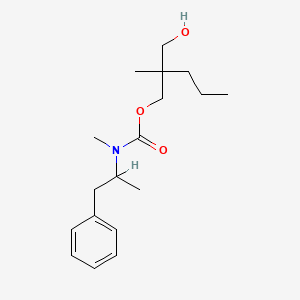
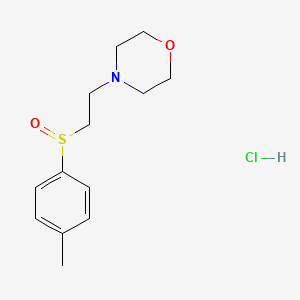
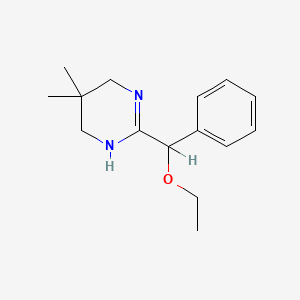
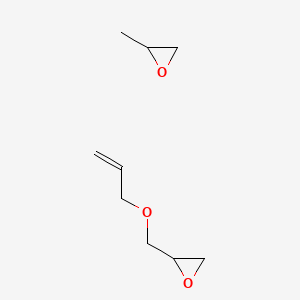
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
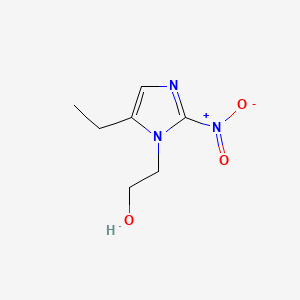
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
